

# Technical Guide: Physicochemical Properties of N-Methylnonan-2-amine

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## Compound of Interest

Compound Name: *N-Methylnonan-2-amine*

Cat. No.: *B15431103*

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a technical guide on the physicochemical properties of **N-Methylnonan-2-amine**. It is important to note that specific experimental data for this compound is limited in publicly available literature. Therefore, this guide combines theoretical predictions, data from a closely related isomer (N-methylnonan-1-amine), and general principles of physical organic chemistry for aliphatic secondary amines. All data presented for the isomer is clearly labeled as such and should be interpreted with caution as a proxy for the properties of **N-Methylnonan-2-amine**.

## Introduction

**N-Methylnonan-2-amine** is a secondary aliphatic amine. Its structure consists of a nonane carbon chain with a methylamino group attached to the second carbon atom. The presence of the nitrogen atom with its lone pair of electrons and the long alkyl chain dictates its physicochemical behavior, influencing properties such as basicity, solubility, and boiling point. Understanding these properties is crucial for its application in research and development, particularly in areas like organic synthesis and medicinal chemistry.

## Physicochemical Properties

Due to the absence of direct experimental data for **N-Methylnonan-2-amine**, this section provides computed data for its isomer, N-methylnonan-1-amine, and discusses the expected

properties of **N-Methylnonan-2-amine** based on the general characteristics of secondary amines.

## General Properties of Aliphatic Secondary Amines

Secondary amines, such as **N-Methylnonan-2-amine**, exhibit distinct physical properties based on their molecular structure.<sup>[1][2][3]</sup>

- **Boiling Point:** Primary and secondary amines have the ability to form intermolecular hydrogen bonds, although these are weaker than the hydrogen bonds in alcohols of similar molecular weight.<sup>[4][5]</sup> Consequently, their boiling points are higher than those of alkanes but lower than those of corresponding alcohols.<sup>[4]</sup> The boiling point of secondary amines is generally slightly lower than that of their primary amine isomers.<sup>[3]</sup>
- **Solubility:** Lower molecular weight amines are soluble in water due to their ability to form hydrogen bonds with water molecules.<sup>[2][5]</sup> However, as the length of the hydrophobic alkyl chain increases, water solubility decreases significantly.<sup>[2][5]</sup> **N-Methylnonan-2-amine**, with a total of ten carbon atoms, is expected to have very low solubility in water but should be soluble in organic solvents.<sup>[2]</sup>
- **Basicity:** Like other amines, **N-Methylnonan-2-amine** is a weak base due to the lone pair of electrons on the nitrogen atom, which can accept a proton.<sup>[1]</sup> Alkyl groups are electron-donating and increase the electron density on the nitrogen, making alkylamines more basic than ammonia.<sup>[1]</sup>

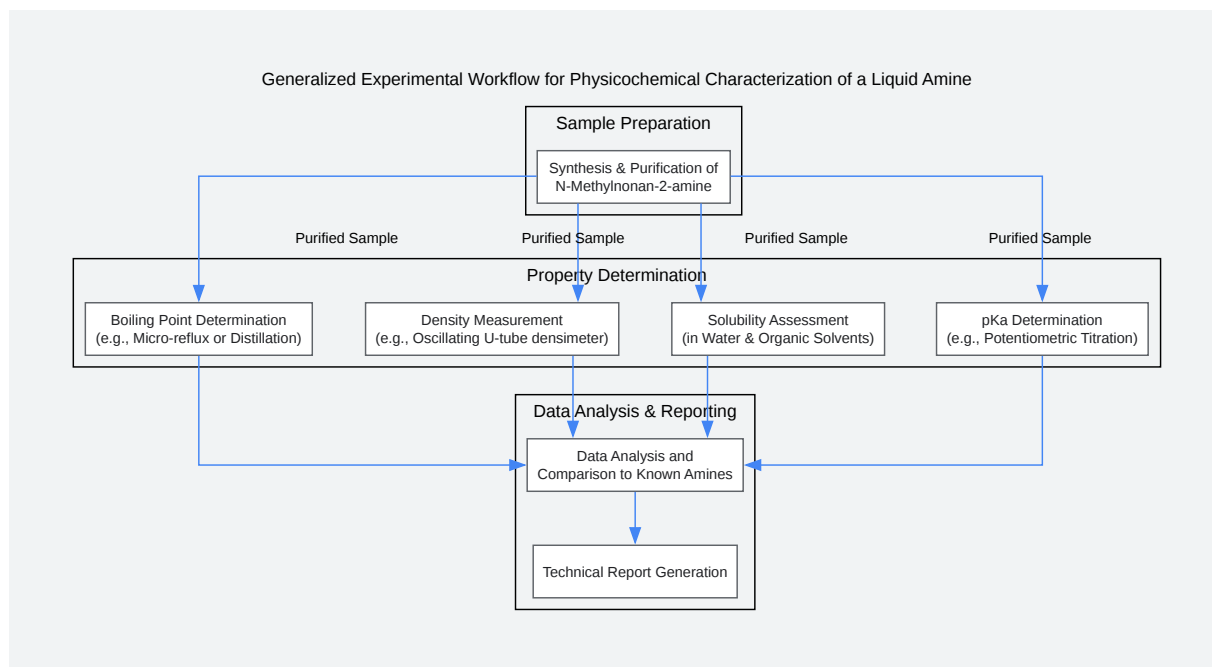
## Quantitative Data for N-methylnonan-1-amine (Isomer)

The following table summarizes the computed physicochemical properties for N-methylnonan-1-amine, an isomer of the target compound. This data has been sourced from the PubChem database and should be considered as an estimation for **N-Methylnonan-2-amine**.<sup>[6]</sup>

Property	Value (for N-methylnonan-1-amine)	Data Type	Source
Molecular Formula	C <sub>10</sub> H <sub>23</sub> N	-	PubChem[6]
Molecular Weight	157.30 g/mol	Computed	PubChem[6]
XLogP3	4.5	Computed	PubChem[6]
Hydrogen Bond Donor Count	1	Computed	PubChem[6]
Hydrogen Bond Acceptor Count	1	Computed	PubChem[6]
Rotatable Bond Count	8	Computed	PubChem[6]
Exact Mass	157.183049738 Da	Computed	PubChem[6]
Topological Polar Surface Area	12 Å <sup>2</sup>	Computed	PubChem[6]

## Experimental Protocols

Specific experimental protocols for the determination of the physicochemical properties of **N-Methylnonan-2-amine** are not available in the literature. However, standard methodologies for characterizing liquid amines can be applied. A generalized workflow for determining key properties is outlined below.



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Caption: Generalized workflow for physicochemical characterization.

## Boiling Point Determination

The boiling point can be determined using a micro-boiling point method with a Thiele tube or by distillation if a larger sample is available. The micro-reflux method is suitable for small sample volumes.<sup>[7][8][9]</sup>

## Density Measurement

The density of the liquid amine can be accurately measured using an oscillating U-tube density meter.[10][11][12] This method requires a small sample volume and provides high precision.

## Solubility Determination

The solubility in water and various organic solvents can be determined by the evaporation method.[13] A known volume of the solvent is saturated with the amine, and then the solvent is evaporated to determine the mass of the dissolved amine.

## pKa Determination

The acid dissociation constant (pKa) of the conjugate acid of the amine can be determined by potentiometric titration.[14][15][16] This involves titrating a solution of the amine with a strong acid and monitoring the pH.

## Biological Activity and Signaling Pathways

Currently, there is no information available in the scientific literature regarding any specific biological activities or signaling pathways associated with **N-Methylnonan-2-amine**.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **N-Methylnonan-2-amine** is not readily available. However, based on the general properties of aliphatic amines, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Amines can be corrosive and may cause skin and eye irritation.

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